molecular formula C8H6ClN3O B3032120 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1111237-78-5

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No. B3032120
CAS RN: 1111237-78-5
M. Wt: 195.60
InChI Key: WAZHDVOABNACGN-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde” is a unique chemical compound. It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1nc(Cl)c2cc[nH]c2n1 . The InChI key for this compound is HCFJHJBEGJJOMO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C7H6ClN3 . The molecular weight of this compound is 167.60 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Interaction with Glycine Esters : 4,6-Dichloropyrimidine-5-carbaldehyde, a compound related to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, interacts with glycine esters. This reaction produces derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

  • Synthesis of Tricyclic Purine Analogues : Research includes the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors for tricyclic purine analogues, highlighting the compound's utility in creating complex molecular structures (Williams & Brown, 1995).

  • Synthesis of Condensed Azines : The compound is involved in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, illustrating its role in forming diverse heterocyclic structures (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Potential Biological Applications

  • Synthesis of Biologically Active Compounds : The derivatives of pyrrolo[2,3-d]pyrimidine obtained from reactions involving this compound show prospects for synthesizing potential biologically active compounds, indicating its significance in medicinal chemistry research (Zinchenko et al., 2018).

  • Formation of New Heterocyclic Systems : The reaction of related compounds leads to novel heterocyclic systems, such as 1,3,4,6-tetraazadibenzo[cd,f]azulene, showing the compound's potential in the creation of new molecular frameworks relevant in various scientific fields (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

  • Synthesis of Pyrrolopyrimidine Nucleosides : The compound's derivatives have been used in synthesizing pyrrolopyrimidine nucleosides, contributing to the exploration of nucleoside analogues and their potential applications in biochemistry and pharmacology (Hinshaw, Gerster, Robins, & Townsend, 1969).

  • Microwave-assisted Synthesis : The compound facilitates microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating its role in enhancing synthetic efficiency and novel methodologies in organic chemistry (Quiroga et al., 2008).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral. It is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-4-11-7(9)6-5(3-13)2-10-8(6)12-4/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZHDVOABNACGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)C=O)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732033
Record name 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111237-78-5
Record name 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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